

Application Note: High-Resolution GC-MS Determination of Triadimenol A Residues

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Compound of Interest

Compound Name: Triadimenol A

CAS No.: 89482-17-7

Cat. No.: B3431228

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Abstract

This protocol details a validated methodology for the extraction, separation, and quantification of **Triadimenol A** (1RS, 2SR diastereomer) residues in complex agricultural matrices. Unlike generic multi-residue methods, this guide focuses on the specific chromatographic resolution required to distinguish **Triadimenol A** from its diastereomer B (1RS, 2RS), utilizing a modified QuEChERS extraction coupled with single-quadrupole GC-MS in Selected Ion Monitoring (SIM) mode.

Introduction & Chemical Basis

Triadimenol (Baytan) is a systemic triazole fungicide acting via the inhibition of sterol C14-demethylation. It exists as two diastereomers: **Triadimenol A** (1RS, 2SR) and Triadimenol B (1RS, 2RS).

- **Why Specificity Matters:** The two diastereomers exhibit distinct fungicidal activities and degradation rates. Regulatory frameworks often require the sum of isomers, but accurate toxicological assessment demands individual resolution.
- **Analytical Challenge:** While enantiomeric separation requires chiral phases, diastereomers A and B possess different physical properties (e.g., melting points, polarity) allowing separation on standard non-polar capillary columns (e.g., 5%-phenyl-methylpolysiloxane).

Chemical Profile: Triadimenol A[1][2][3]

- IUPAC Name: (1RS,2SR)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Molecular Formula: C₁₄H₁₈ClN₃O₂
- Molecular Weight: 295.76 g/mol
- Key Fragment Ions (EI, 70 eV): m/z 168 (Base Peak), 112, 57, 296 (Molecular Ion - weak).

Experimental Workflow

Reagents & Standards

- Solvents: Acetonitrile (LC-MS grade), Toluene (Pesticide grade), Acetone.
- Internal Standard (ISTD): Triphenyl phosphate (TPP) or Triadimenol-d₄ (if available).
- Derivatization Agent (Optional): BSTFA + 1% TMCS (for high-sensitivity confirmation).
- Extraction Salts: QuEChERS EN 15662 Buffer Mix (Citrate buffered).

Sample Preparation (Modified QuEChERS)

This workflow is optimized to minimize matrix co-extractives that interfere with the m/z 168 quantifier ion.

Step 1: Homogenization Cryogenic milling of sample (10 g) with dry ice to prevent thermal degradation.

Step 2: Extraction

- Weigh 10.0 g homogenized sample into a 50 mL FEP centrifuge tube.
- Add 100 μ L ISTD solution (10 μ g/mL in Toluene).
- Add 10 mL Acetonitrile (MeCN). Shake vigorously for 1 min.

- Add QuEChERS Salts (4 g MgSO₄, 1 g NaCl, 1 g NaCitrate, 0.5 g disodium citrate sesquihydrate).
- Shake immediately for 1 min to prevent agglomeration.
- Centrifuge at 4,000 RCF for 5 min at 4°C.

Step 3: Cleanup (Dispersive SPE)

- Transfer 1 mL of supernatant to a 2 mL dSPE tube containing:
 - 150 mg MgSO₄ (Water removal)
 - 25 mg PSA (Primary Secondary Amine - removes sugars/fatty acids)
 - 2.5 mg GCB (Graphitized Carbon Black - Critical for pigment removal in green crops, but keep low to avoid planar pesticide loss).
- Vortex for 30 sec; Centrifuge at 10,000 RCF for 2 min.
- Transfer 0.5 mL extract to a GC vial.
- Solvent Exchange (Critical): Evaporate to dryness under N₂ stream; reconstitute in Toluene. Reasoning: Acetonitrile has a high expansion volume in GC liners; Toluene matches the column phase and improves focusing.

GC-MS Analysis Protocol

Chromatographic Conditions

- Instrument: Agilent 7890B / 5977B MSD (or equivalent).
- Column: HP-5MS UI (Ultra Inert), 30 m × 0.25 mm × 0.25 μm.
 - Note: A standard 5% phenyl phase provides baseline resolution of Diastereomer A and B.
- Carrier Gas: Helium (99.999%), Constant Flow: 1.2 mL/min.
- Inlet: Splitless mode; 250°C.

- Liner: Ultra Inert single taper with wool (deactivated).
- Injection Volume: 1 μ L.

Temperature Program:

Rate ($^{\circ}$ C/min)	Temperature ($^{\circ}$ C)	Hold Time (min)
-	70	1.0
25	180	0.0
5	240	0.0
20	300	5.0

Total Run Time: ~18.5 min. **Triadimenol A** typically elutes ~12.5 min, followed by Isomer B.

Mass Spectrometer Settings (SIM Mode)

- Source Temp: 230 $^{\circ}$ C
- Quad Temp: 150 $^{\circ}$ C
- Transfer Line: 280 $^{\circ}$ C[1]
- Solvent Delay: 4.0 min
- Gain Factor: 1.0

SIM Acquisition Table:

Ion Type	m/z	Origin / Mechanistic Logic
Quantifier	168.1	Cleavage of the triazole ring; highly specific and abundant.
Qualifier 1	112.0	Chlorophenoxy cation; confirms the chlorinated aromatic moiety.
Qualifier 2	57.1	t-Butyl group fragment; confirms the aliphatic chain.

| Qualifier 3 | 296.1 | Molecular ion (weak); used only for high-concentration confirmation. |

Dwell Time: 25 ms per ion.

Data Analysis & Identification

- Retention Time Matching: **Triadimenol A** must elute within ± 0.1 min of the reference standard.
 - Caution: Elution order can reverse on polar columns (e.g., DB-Wax). On HP-5MS, Isomer A usually elutes first, but confirmation with a specific Isomer A standard is mandatory for every new column batch.
- Ion Ratios: The ratio of m/z 112/168 and 57/168 must be within $\pm 20\%$ of the standard.
- Quantification: Use external standard calibration (matrix-matched) or internal standard calculation based on the m/z 168 peak area.

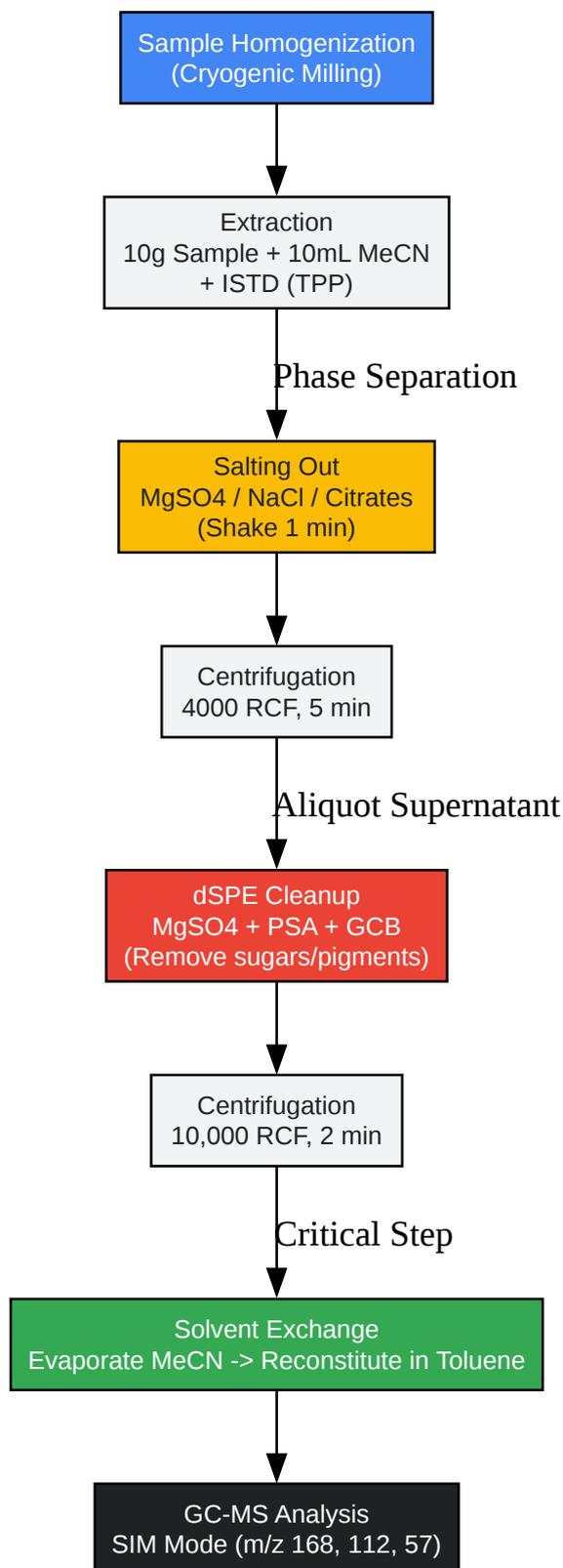
Method Validation (SANTE/11312/2021 Compliant)

- Linearity: 0.01 – 1.0 mg/kg ($R^2 > 0.99$).
- Recovery: Spiked samples at 0.01 and 0.1 mg/kg must yield 70–120% recovery.
- LOQ: 0.01 mg/kg (Signal-to-Noise > 10 for Quantifier).

- Matrix Effect: Calculate Matrix Effect (ME%) = $[(\text{Slope_matrix} / \text{Slope_solvent}) - 1] \times 100$. If $\text{ME} > \pm 20\%$, use matrix-matched standards.

Visualizations

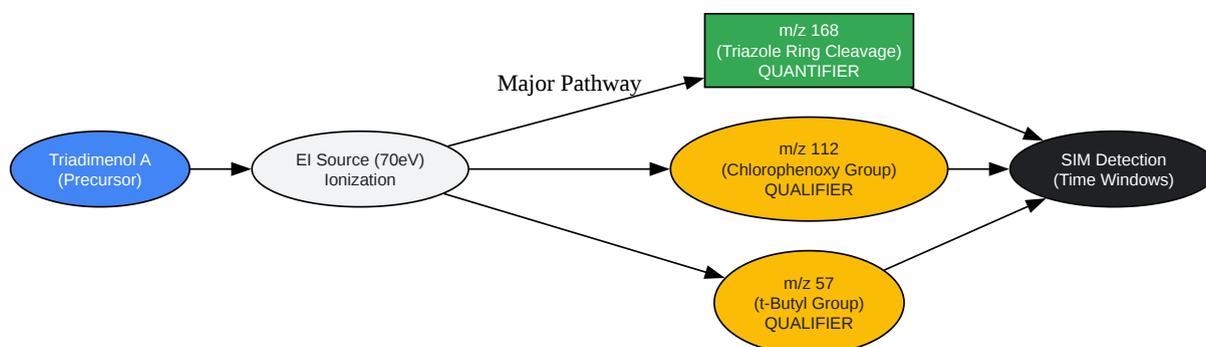
Diagram 1: Optimized Extraction Workflow



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Caption: Step-by-step modified QuEChERS workflow emphasizing the solvent exchange step for optimal GC focusing.

Diagram 2: GC-MS Signal Logic & Fragmentation



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Caption: Electron Ionization (EI) fragmentation pathway selecting specific ions for SIM quantification.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Poor Resolution (A/B)	Column overloaded or stationary phase degradation.	Reduce injection volume to 0.5 μ L; Trim column (0.5 m) or replace liner.
Tailing Peaks	Active sites in liner or column.	Replace liner with Ultra Inert type; check if "Solvent Exchange" step was skipped (MeCN causes expansion issues).
Low Sensitivity (m/z 168)	Source contamination.	Clean ion source; verify tune voltage.
Interference on m/z 112	Matrix co-elution (common in high-chlorophyll samples).	Increase GCB in dSPE slightly (max 50 mg) or rely on m/z 168/57 ratio.

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